3-(2-phenylethyl)-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
3-(2-phenylethyl)-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure and the presence of a trifluoromethyl group
Mechanism of Action
Target of Action
The primary targets of 3-Phenethyl-8-(4-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4Similar compounds have been studied for their anticonvulsant activity . Therefore, it’s possible that this compound may also target neuronal ion channels or receptors involved in seizure activity.
Mode of Action
Compounds with similar structures have shown protective effects on seizures in maximal electroshock seizure (mes) tests . This suggests that the compound may interact with its targets to modulate neuronal activity and prevent excessive neuronal discharge, a characteristic feature of seizures.
Result of Action
Based on the potential anticonvulsant activity of similar compounds , it can be inferred that this compound may help in reducing the frequency and severity of seizures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-phenylethyl)-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting with the preparation of key intermediates. . The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring the purity and consistency of the final product. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-phenylethyl)-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-(2-phenylethyl)-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-phenylethyl)-8-[4-(fluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 3-(2-phenylethyl)-8-[4-(chloromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 3-(2-phenylethyl)-8-[4-(bromomethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Uniqueness
The presence of the trifluoromethyl group in 3-(2-phenylethyl)-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione distinguishes it from similar compounds. This group enhances the compound’s stability, reactivity, and ability to interact with specific molecular targets, making it a valuable tool in various scientific applications .
Properties
IUPAC Name |
3-(2-phenylethyl)-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O3/c24-23(25,26)18-8-6-17(7-9-18)19(30)28-14-11-22(12-15-28)20(31)29(21(32)27-22)13-10-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLINLGLHJXSAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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